molecular formula C20H26ClN3O2S B6487201 N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1216466-00-0

N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride

Cat. No.: B6487201
CAS No.: 1216466-00-0
M. Wt: 408.0 g/mol
InChI Key: UQWBDRVALICTFC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzothiazole, furan, carboxamide, and a diethylamino group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings (benzothiazole and furan) and the diethylamino and carboxamide groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the benzothiazole ring might undergo electrophilic aromatic substitution, the furan ring might participate in Diels-Alder reactions, and the carboxamide group could be involved in hydrolysis or reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the diethylamino group might make it a base, and the carboxamide group could form hydrogen bonds .

Safety and Hazards

Without specific information, it’s hard to say, but as with all chemicals, safe handling practices should be followed to minimize risk .

Future Directions

The future research directions would depend on the specific properties and activities of this compound. It could be interesting to explore its potential biological activities given the known activities of benzothiazoles .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S.ClH/c1-5-22(6-2)11-12-23(19(24)16-8-7-13-25-16)20-21-18-15(4)14(3)9-10-17(18)26-20;/h7-10,13H,5-6,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWBDRVALICTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2C)C)C(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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